3-(1-Methyl-1h-indazol-3-yl)propan-1-amine
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Overview
Description
3-(1-Methyl-1H-indazol-3-yl)propan-1-amine is an organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-indazol-3-yl)propan-1-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.
Alkylation: The indazole core is then alkylated using appropriate alkyl halides under basic conditions to introduce the 1-methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-indazol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indazole ring or the propan-1-amine side chain.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indazole ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-(1-Methyl-1H-indazol-3-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-indazol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Indazol-1-yl)propan-1-amine
- 1-Ethyl-1H-indazol-3-amine
- N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
- 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine
Uniqueness
3-(1-Methyl-1H-indazol-3-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methyl group and the propan-1-amine side chain differentiates it from other indazole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical synthesis.
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
3-(1-methylindazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H15N3/c1-14-11-7-3-2-5-9(11)10(13-14)6-4-8-12/h2-3,5,7H,4,6,8,12H2,1H3 |
InChI Key |
KAJNZCCIHMAEBA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CCCN |
Origin of Product |
United States |
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